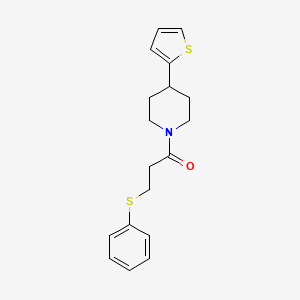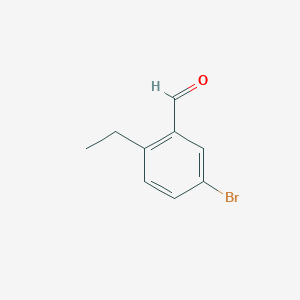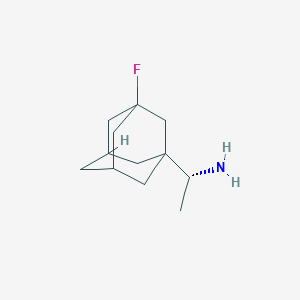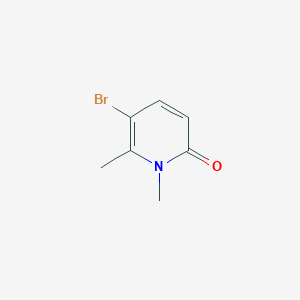
3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylthio)-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21NOS2 and its molecular weight is 331.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Thiophene Derivatives : Thiophene and its derivatives, including compounds with thiophenyl groups, are of interest due to their potential biological activities. Thiophene analogues of known carcinogens have been synthesized and evaluated for carcinogenicity, highlighting the role of aromatic substitution in determining biological activity. These compounds have shown potential activity in vitro, suggesting possible implications for designing molecules with reduced carcinogenic potential or for understanding the structural basis of carcinogenicity (Ashby et al., 1978).
Piperidine Derivatives : Piperidine and its derivatives are crucial in medicinal chemistry due to their presence in a variety of therapeutic agents. Research on compounds incorporating piperidine units, such as in the context of dopamine D2-like receptor ligands, underscores the importance of arylalkyl substituents in modulating potency and selectivity. This has implications for the design and development of new psychotropic medications (Sikazwe et al., 2009).
Chemical Properties and Applications
Phosphorylated Derivatives : The synthesis and transformation of phosphorylated derivatives of azoles, including those related to thiophene and piperidine frameworks, have been explored for their chemical and biological properties. These studies provide insights into the versatility of phosphorus-containing compounds in drug design and the development of novel therapeutics with diverse biological activities (Abdurakhmanova et al., 2018).
Potential Pharmacological Applications
Antimicrobial and Antifungal Activities : Compounds derived from Piper species have demonstrated significant antimicrobial and antifungal properties, suggesting a potential avenue for the development of new antimicrobial agents. This is particularly relevant in the search for treatments against resistant strains of microorganisms (Xu & Li, 2011).
Anticancer Agents : Cinnamic acid derivatives, which share a functional group similarity with the compound of interest, have been reviewed for their anticancer activities. This highlights the potential of structurally related compounds in the development of new anticancer therapies (De et al., 2011).
Propriétés
IUPAC Name |
3-phenylsulfanyl-1-(4-thiophen-2-ylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(10-14-21-16-5-2-1-3-6-16)19-11-8-15(9-12-19)17-7-4-13-22-17/h1-7,13,15H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVLYUZQGGLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(5-morpholino-1H-pyrrolo[3,2-b]pyridin-6-yl)acetamide](/img/structure/B2537066.png)
![2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde](/img/structure/B2537068.png)
![8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2537069.png)




![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)
![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)
![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)

